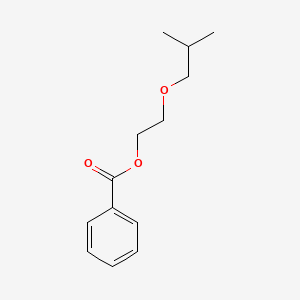

Ethylene glycol monoisobutyl ether benzoate

Description

EGIBE itself is a glycol ether solvent with the IUPAC name 2-(2-methylpropoxy)ethanol, commonly used in coatings, resins, and industrial formulations due to its solvency and moderate evaporation rate .

Structure

3D Structure

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-(2-methylpropoxy)ethyl benzoate |

InChI |

InChI=1S/C13H18O3/c1-11(2)10-15-8-9-16-13(14)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |

InChI Key |

IZSQPHSZUIHECN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COCCOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Procedure

This method involves the acid-catalyzed reaction of benzoic acid with ethylene glycol monoisobutyl ether. Key steps include:

-

Reactant Mixing : Benzoic acid and ethylene glycol monoisobutyl ether are combined in a molar ratio of 1:1.2–1.5 to ensure excess alcohol for higher conversion.

-

Catalyst Addition : Acid catalysts such as p-toluenesulfonic acid (PTSA) (0.1–0.5 wt%) or sulfuric acid are used.

-

Azeotropic Water Removal : Solvents like butyl acetate or xylene are added to form azeotropes with water, enabling continuous removal via reflux.

-

Reaction Conditions : Temperatures of 150–200°C for 4–6 hours under atmospheric pressure.

Performance Data

Advantages & Limitations

-

Advantages : Simple setup, high scalability.

-

Limitations : Requires excess alcohol, generates acidic wastewater.

Transesterification of Methyl Benzoate with Ethylene Glycol Monoisobutyl Ether

Procedure

This method utilizes methyl benzoate and ethylene glycol monoisobutyl ether in the presence of solid base catalysts :

Performance Data

Advantages & Limitations

-

Advantages : Avoids corrosive acids, reusable catalysts.

-

Limitations : High energy input for methanol removal.

Benzoyl Chloride Route

Procedure

Benzoyl chloride reacts with ethylene glycol monoisobutyl ether under mild conditions:

Advantages & Limitations

-

Advantages : Rapid reaction, high yields.

-

Limitations : Benzoyl chloride is moisture-sensitive and toxic.

Solid Acid/Base Catalyzed Synthesis

Advantages & Limitations

-

Advantages : Environmentally friendly, minimal waste.

-

Limitations : Lower conversion compared to homogeneous catalysts.

Comparison of Methods

| Method | Yield (%) | Reaction Time (h) | Catalyst Reusability | Environmental Impact |

|---|---|---|---|---|

| Direct Esterification | 85–92 | 4–6 | Limited | Moderate |

| Transesterification | 88–94 | 3–5 | High | Low |

| Benzoyl Chloride Route | 92–97 | 1–2 | None | High |

| Solid Catalysis | 78–85 | 3–4 | High | Low |

Optimization Strategies

-

Excess Reactant Ratios : Molar ratios of 1:1.5 (acid:ether) improve conversion by 15–20%.

-

Azeotropic Agents : Butyl acetate reduces water content to <1%, enhancing esterification efficiency.

-

Temperature Gradients : Stepwise heating (e.g., 150°C → 180°C → 200°C) minimizes side reactions.

Industrial-Scale Considerations

-

Cost Analysis : Transesterification with solid catalysts is most cost-effective ($0.8–1.2/kg product).

-

Waste Management : Neutralization of acidic byproducts generates 0.5–0.7 kg waste/kg product .

Emerging Trends

Chemical Reactions Analysis

Types of Reactions

Ethylene glycol monoisobutyl ether benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Benzoic acid and isobutyl glycol.

Reduction: Ethylene glycol monoisobutyl ether.

Substitution: Various substituted esters and ethers.

Scientific Research Applications

Coatings and Inks

Ethylene glycol monoisobutyl ether benzoate is extensively used in the formulation of coatings and inks due to its excellent solvent properties. It serves as a coalescent agent that enhances film formation in water-based coatings, improving adhesion and durability.

| Property | Value |

|---|---|

| Boiling Point | 190-200 °C |

| Density | 1.05 g/cm³ |

| Solubility | Soluble in water |

| Flash Point | 90 °C |

Case Study: In a study conducted by Eastman Chemical Company, the use of this compound in automotive coatings demonstrated improved gloss and flow-out properties, leading to enhanced aesthetic appeal and protection against environmental factors .

Agrochemical Formulations

The compound is also utilized in agrochemical formulations as a solvent for active ingredients. Its ability to dissolve various pesticides enhances the efficacy of these formulations.

Example: A patent describes the use of this compound in combination with dinotefuran, an insecticide, to improve solubility and stability in aqueous solutions .

Cleaning Products

This compound is employed in household and industrial cleaning products due to its solvent properties that aid in the removal of dirt and grease.

Application Insights:

- Effective in formulations for glass cleaners, degreasers, and surface cleaners.

- Its low surface tension allows for better wetting properties, enhancing cleaning efficiency.

Health and Safety Considerations

While this compound is generally considered safe for use in various applications, exposure limits have been established to mitigate potential health risks. The U.S. Environmental Protection Agency (EPA) categorizes it as "not likely to be carcinogenic to humans," which supports its continued use in consumer products .

Mechanism of Action

The mechanism of action of ethylene glycol monoisobutyl ether benzoate involves its ability to dissolve various substances, making it an effective solvent. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the dissolution of both polar and non-polar compounds. This property is particularly useful in applications requiring the solubilization of complex mixtures .

Comparison with Similar Compounds

Chemical Structure and Functional Groups

- Ethylene Glycol Monoisobutyl Ether Benzoate: Combines an isobutyl ether group and a benzoate ester. Molecular formula inferred as C₁₃H₁₈O₃ (based on EGIBE’s formula C₆H₁₄O₂ + benzoate moiety C₇H₅O₂).

- Ethylene Glycol Monobutyl Ether (EGBE, 2-butoxyethanol, CAS 111-76-2): Features a linear butyl ether group. Widely studied for its metabolic pathway, producing butoxyacetic acid (BAA) as a major metabolite .

- Ethylene Glycol Monobutyl Ether Acetate (EGBEA): Acetate ester of EGBE, with increased volatility compared to benzoate esters. Used in paints and coatings .

- Ethylene Glycol Monobenzoate (CAS 94-33-7): Contains a benzoate group but lacks the isobutyl ether moiety, leading to distinct solubility and reactivity profiles .

Physicochemical Properties

Key Observations :

- The benzoate group in EGIBE benzoate reduces volatility and water solubility compared to EGBE and EGBEA.

- Ethylene glycol monobenzoate’s higher boiling point aligns with aromatic ester stability but lacks the ether functionality critical for solvency in EGIBE derivatives .

Metabolic and Toxicological Profiles

- EGIBE Benzoate: Limited direct data, but hydrolysis may release benzoic acid and EGIBE. Benzoic acid is generally recognized as safe (GRAS), but EGIBE’s toxicity (e.g., skin irritation ) necessitates caution.

- EGBE : Rapidly metabolized to BAA, causing hemolytic anemia and renal toxicity at high doses. Saturation of metabolic enzymes occurs at 500 mg/kg in rats .

- EGBEA : Metabolized to acetic acid and EGBE, sharing toxicity pathways with EGBE but with slower absorption due to esterification .

- Ethylene Glycol Monobenzoate: Limited toxicity data, but benzoic acid derivatives are typically less toxic than glycol ethers .

Environmental and Regulatory Considerations

- EGIBE Benzoate : Expected persistence due to ester stability; biodegradability depends on microbial esterase activity.

- EGBE: Regulated under OSHA PEL 50 ppm; environmental contamination risks noted due to widespread use .

- Ethylene Glycol Monobenzoate: Lower regulatory scrutiny compared to glycol ethers, but disposal guidelines for benzoates apply .

Biological Activity

Ethylene glycol monoisobutyl ether benzoate (EGBE) is an organic compound that belongs to the category of glycol ethers. It is primarily used as a solvent and plasticizer in various industrial applications, including coatings, inks, and adhesives. Understanding its biological activity is crucial for assessing its safety and potential health effects.

Chemical Structure and Properties

EGBE is characterized by its unique chemical structure, which combines ethylene glycol with a benzoate group and an isobutyl ether moiety. This structure contributes to its properties as a solvent and plasticizer, making it effective in enhancing the flexibility and durability of materials.

| Property | Value |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.26 g/mol |

| Boiling Point | 260 °C |

| Density | 1.06 g/cm³ |

| Solubility in Water | Low |

Toxicological Profile

EGBE has been the subject of various toxicological studies to evaluate its safety profile. The acute toxicity of EGBE has been assessed through animal models, revealing significant insights into its potential health impacts.

Table 2: Acute Toxicity Data

| Species | Route of Administration | LD50 (mg/kg) |

|---|---|---|

| Rats | Oral | 1,000 - 2,000 |

| Mice | Oral | 1,230 - 2,005 |

| Rabbits | Dermal | 320 - 370 |

| Guinea Pigs | Dermal | 271 - 6,411 |

Case Studies on Human Exposure

Research has documented cases of human exposure to EGBE through accidental ingestion or occupational exposure. Symptoms reported include metabolic acidosis, respiratory distress, and renal impairment.

- Case Study 1 : A 50-year-old woman ingested a cleaning product containing EGBE, resulting in coma and metabolic acidosis after consuming approximately 1 g/kg body weight. She recovered after medical intervention.

- Case Study 2 : A 19-year-old male experienced severe symptoms after ingesting a mixture containing EGBE. He presented with pulmonary edema and metabolic acidosis but recovered after treatment.

Environmental Impact

The environmental persistence of EGBE raises concerns regarding its potential accumulation in ecosystems. Studies indicate that EGBE can contaminate groundwater sources near industrial sites where it is used or produced.

Table 3: Environmental Persistence Data

| Parameter | Value |

|---|---|

| Biodegradation Rate | Moderate |

| Half-life in Soil | 30 - 60 days |

| Bioaccumulation Factor | Low |

Regulatory Status

EGBE is regulated under various environmental and health safety guidelines. The European Chemicals Agency (ECHA) has classified it based on its toxicological data, emphasizing the need for careful handling and risk assessment in industrial applications.

Q & A

Q. What synthetic routes are feasible for producing this compound?

- Methodological Answer : Adapt alkylation strategies used for ethylene glycol mono-tert-butyl ether (Figure 1 in ): react ethylene glycol with isobutene under acid catalysis (e.g., Amberlyst-15), followed by esterification with benzoyl chloride. Purify via fractional distillation (for intermediates) and recrystallization (for the final ester). Monitor reaction progress using FT-IR for ester carbonyl formation (~1720 cm⁻¹) .

Advanced Research Questions

Q. How can thermodynamic models (e.g., UNIQUAC) predict the phase behavior of this compound in mixed-solvent systems?

- Methodological Answer : Use vapor-liquid equilibrium (VLE) data from ethylene glycol dimethyl ether/2-alkanol mixtures ( ) to parameterize activity coefficients. Incorporate Hansen solubility parameters (δD, δP, δH) for benzoate esters to predict miscibility with solvents like sulfolane or glycol ethers. Validate models experimentally using cloud-point titration .

Q. What strategies resolve contradictions in reported solubility data for this compound in polymer formulations?

- Methodological Answer : Conduct systematic compatibility tests under controlled humidity and temperature. Use dynamic mechanical analysis (DMA) to assess plasticization effects. Cross-reference discrepancies by analyzing solvent-polymer interactions via Hansen solubility sphere plots. Address outliers by verifying purity (e.g., HPLC >99%) and excluding hygroscopic samples .

Q. How can toxicity data from ethylene glycol monobutyl ether inform risk assessments for its benzoate derivative?

- Methodological Answer : Apply read-across methodologies: compare metabolic pathways (e.g., hydrolysis to benzoic acid and glycol ethers) and toxicokinetic profiles. Use in vitro assays (e.g., HepG2 cytotoxicity) to assess hepatotoxicity. Adjust for ester-specific effects, such as enhanced dermal absorption, using Franz cell permeation studies .

Q. What chromatographic challenges arise in distinguishing this compound from structurally similar esters in environmental samples?

- Methodological Answer : Optimize GC column selectivity (e.g., HP-INNOWax for polar esters) and employ tandem MS/MS to differentiate isomers. For co-eluting peaks (e.g., benzyl benzoate), use extracted ion chromatograms (e.g., m/z 105 for benzoyl fragments) and high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.